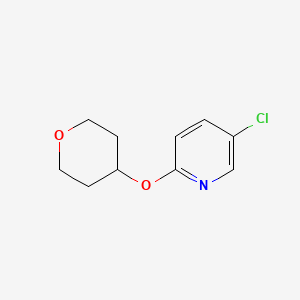
5-Chloro-2-(oxan-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H12ClNO4 . It is related to 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid . The molecule consists of 12 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(oxan-4-yloxy)pyridine is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula . The InChI code for this compound is 1S/C11H12ClNO4/c12-9-5-7 (11 (14)15)6-13-10 (9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2, (H,14,15) .Scientific Research Applications
Supramolecular Architectures and Material Properties
- Persistent Prevalence of Supramolecular Architectures : A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives synthesized via ultrasonication revealed insights into their optimized geometry, nonlinear optical properties, and natural bond orbitals. These compounds exhibit remarkable non-covalent directional interactions, crucial for materials architecture, highlighting their potential in designing new materials with specific properties Khalid et al., 2021.
Biomimetic Electron Transfer and Sensing Applications
- Biomimetic Electron Transfer : Lukas et al. (2002) prepared a green chromophore with photophysical and redox properties similar to chlorophyll a. This compound, featuring a perylene-based analogue, demonstrates potential in biomimetic electron donor−acceptor systems, suggesting applications in solar energy conversion and sensing technologies Lukas et al., 2002.
Environmental and Water Treatment Research
- Degradation of Pyridine in Drinking Water : Research by Li et al. (2017) on the degradation of pyridine, a nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge (DBD) system provided valuable insights. The study elucidated the oxidation pathway of pyridine, contributing to the development of effective water treatment methods to address contamination by nitrogenous compounds Li et al., 2017.
Fluorescence and Luminescence in Materials
- High Fluorescence Quantum Yield of Carbon Dots : Shi et al. (2016) identified organic fluorophores as the main fluorescence origins in carbon dots with high fluorescence quantum yields. This discovery opens avenues for deeper understanding and expansion of applications for carbon dots in bioimaging, sensing, and optoelectronics Shi et al., 2016.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
- Selective Multi-Responsive Luminescent Sensors : Zhang et al. (2018) synthesized novel Ln-MOFs using mixed ligands, demonstrating their application as selective sensors for explosives and metal ions. This highlights the potential of pyridine-based MOFs in environmental monitoring and safety applications Zhang et al., 2018.
Safety And Hazards
The safety data sheet for a related compound, 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEURSBTXFGTEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(oxan-4-yloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)
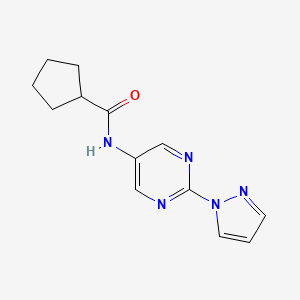
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)
![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)
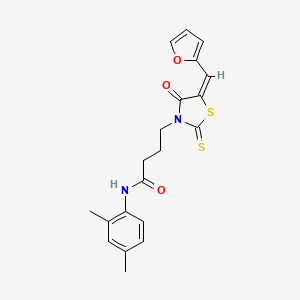
![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)
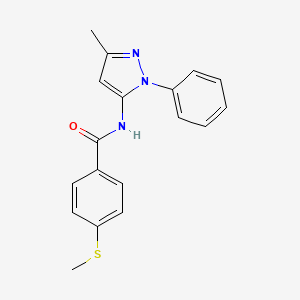
![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B2998463.png)
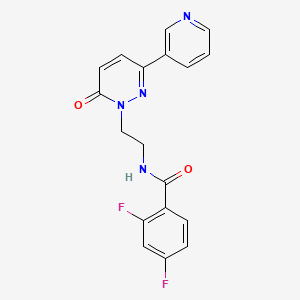
![6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2998466.png)
![7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2998467.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline](/img/structure/B2998468.png)
![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)